3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl
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Overview
Description
3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl is an organic compound that features a biphenyl core substituted with amino, methoxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group results in an amino group.
Scientific Research Applications
3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl
- 3-Amino-4-methoxy-3’-(difluoromethoxy)biphenyl
- 3-Amino-4-methoxy-3’-(methoxy)biphenyl
Uniqueness
3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C14H12F3NO2 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-methoxy-5-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C14H12F3NO2/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)20-14(15,16)17/h2-8H,18H2,1H3 |
InChI Key |
HHAKRMNRCVOKIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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